molecular formula C11H10BrF3O B8159934 1-Bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene

1-Bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B8159934
M. Wt: 295.09 g/mol
InChI Key: XHKVEZBWAGIPHI-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom, a cyclopropylmethoxy group, and a trifluoromethyl group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene typically involves multiple steps:

    Cyclopropylmethoxylation: The cyclopropylmethoxy group can be introduced via nucleophilic substitution, where a suitable cyclopropylmethanol derivative reacts with the brominated benzene compound.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions that facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aniline derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The cyclopropylmethoxy group can introduce steric effects, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

    1-Bromo-4-(trifluoromethyl)benzene: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially less reactive in certain contexts.

    1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group, which can alter its electronic properties and reactivity.

    1-Bromo-4-(cyclopropylmethoxy)benzene: Lacks the trifluoromethyl group, which can significantly impact its lipophilicity and biological activity.

Uniqueness: 1-Bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct steric, electronic, and lipophilic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials and pharmaceuticals.

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF3O/c12-10-4-3-8(16-6-7-1-2-7)5-9(10)11(13,14)15/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKVEZBWAGIPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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